Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a fused ring structure containing nitrogen atoms, which is characteristic of many biologically active molecules
Mechanism of Action
Mode of Action
The specific mode of action of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some compounds in this class of heterocycles have been noted for their antimicrobial and antifungal activities .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor containing the imidazo[1,5-a][1,4]diazepine core, followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can have different biological and chemical properties.
Scientific Research Applications
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is used in scientific research for several purposes:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is similar to other heterocyclic compounds with imidazo[1,5-a][1,4]diazepine cores. Some similar compounds include:
N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
(6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride
These compounds share structural similarities but may differ in their functional groups and biological activities
Properties
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-8-6-11-4-3-5-13(8)7-12-9;/h7,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWQODPJRCBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCCN2C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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